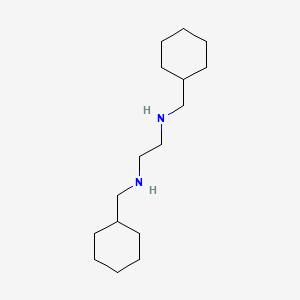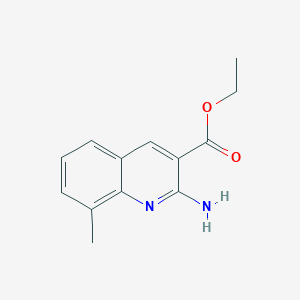
Ethyl 2-amino-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-8-methylquinoline-3-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methylquinoline-3-carboxylate typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound . For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions under controlled conditions. These methods may utilize various catalysts and solvents to optimize yield and purity. The use of environmentally friendly and sustainable processes is also a focus in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 2-amino-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
Ethyl 2-amino-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Medicine: These compounds have shown promise as antimalarial, antibacterial, and anticancer agents.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products
作用機序
The mechanism of action of ethyl 2-amino-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-Methylquinoline-3-carboxylate
- Quinoline-3-carboxylate derivatives
Uniqueness
Ethyl 2-amino-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 2-amino-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-4-5-8(2)11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChIキー |
YUNLZXHKDRVPDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



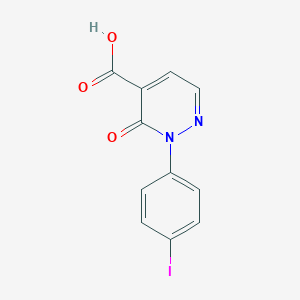
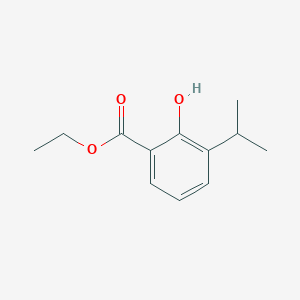
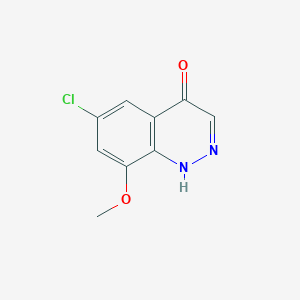
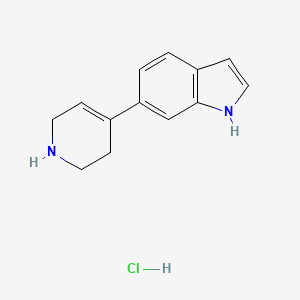
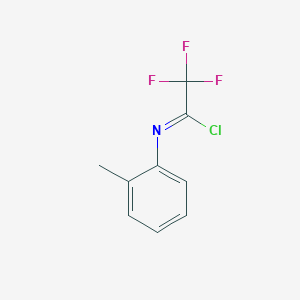
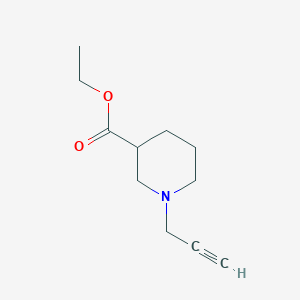
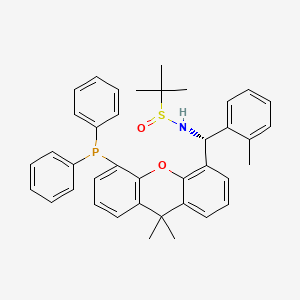
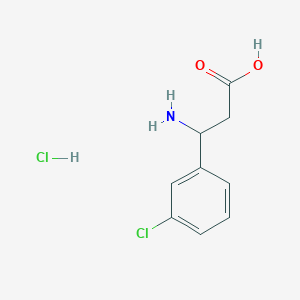
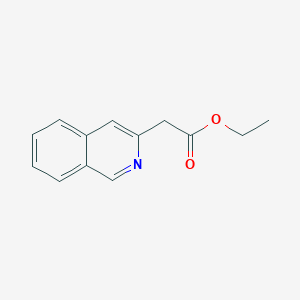
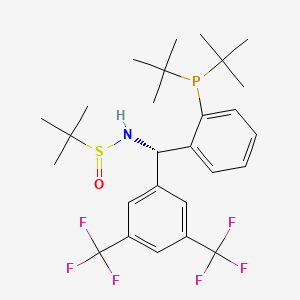
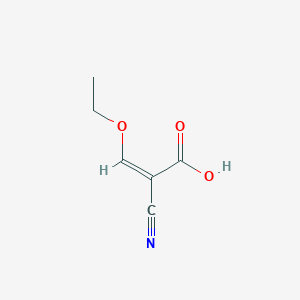
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
